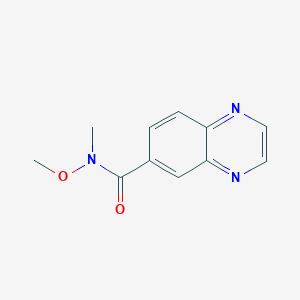Quinoxaline-6-carboxylic acid methoxy-methyl-amide
CAS No.: 875558-38-6
Cat. No.: VC3393021
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 875558-38-6 |
|---|---|
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | N-methoxy-N-methylquinoxaline-6-carboxamide |
| Standard InChI | InChI=1S/C11H11N3O2/c1-14(16-2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3 |
| Standard InChI Key | GEHSHYYNLMLVME-UHFFFAOYSA-N |
| SMILES | CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC |
| Canonical SMILES | CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC |
Introduction
Chemical Structure and Properties
Quinoxaline-6-carboxylic acid methoxy-methyl-amide features a distinctive chemical structure that contributes to its biological activity and physicochemical properties. The compound is characterized by the following structural and physical properties:
Structural Identifiers
The compound can be identified through various systematic and registry designations as outlined in the table below:
| Property | Value |
|---|---|
| CAS Number | 875558-38-6 |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| IUPAC Name | N-(methoxymethyl)quinoxaline-6-carboxamide |
| Synonyms | N-methoxy-N-methylquinoxaline-6-carboxamide |
| HS Code | 2933990090 |
Physicochemical Properties
The physicochemical properties of Quinoxaline-6-carboxylic acid methoxy-methyl-amide are crucial for understanding its behavior in biological systems and potential pharmaceutical applications:
| Property | Value |
|---|---|
| Molecular Weight | 217.22400 g/mol |
| Exact Mass | 217.08500 Da |
| XLogP3 | 0.7 |
| Polar Surface Area (PSA) | 55.32000 |
| LogP | 1.26320 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
The moderate LogP value of 1.26320 suggests a balance between hydrophilicity and lipophilicity, which may contribute to favorable absorption and distribution properties in biological systems . The presence of one hydrogen bond donor and four hydrogen bond acceptors indicates the compound's ability to interact with biological targets through hydrogen bonding . The three rotatable bonds provide conformational flexibility that may be important for binding to target proteins .
Synthesis and Chemical Characterization
Analytical Characterization
The characterization of Quinoxaline-6-carboxylic acid methoxy-methyl-amide and related compounds typically involves several analytical techniques:
-
Infrared (IR) Spectroscopy: Used to identify functional groups such as amide carbonyl stretching bands
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is employed to confirm structural features and substituent patterns
-
Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns
-
Elemental Analysis: Confirms the elemental composition aligned with the molecular formula
Similar quinoxaline carboxamide derivatives have been characterized using these techniques to confirm their structure and purity before biological evaluation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume